molecular formula C11H7NO3S B13627541 4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid CAS No. 88469-72-1

4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B13627541
CAS No.: 88469-72-1
M. Wt: 233.24 g/mol
InChI Key: MJJMTRHNUSGGEH-UHFFFAOYSA-N
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Description

4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a phenyl group at position 2, a formyl group at position 4, and a carboxylic acid moiety at position 5 of the thiazole ring. This structure combines aromatic, electron-withdrawing (formyl and carboxylic acid), and heterocyclic features, making it a versatile scaffold for pharmaceutical and materials science applications.

Properties

CAS No.

88469-72-1

Molecular Formula

C11H7NO3S

Molecular Weight

233.24 g/mol

IUPAC Name

4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H7NO3S/c13-6-8-9(11(14)15)16-10(12-8)7-4-2-1-3-5-7/h1-6H,(H,14,15)

InChI Key

MJJMTRHNUSGGEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C=O

Origin of Product

United States

Preparation Methods

Cyclization of α-Haloketones with Thioamides

One common approach is the cyclization of α-haloketones or α-haloesters with thioamides to form the thiazole ring, followed by oxidation or hydrolysis to introduce the carboxylic acid and formyl groups.

  • Example: Preparation of thiazole-5-carboxylic acid derivatives via chlorination of ethyl acetoacetate derivatives, followed by cyclization with thioacetamide, hydrolysis, and acidification steps.

  • Reaction conditions:

    • Chlorination with sulfuryl chloride at low temperatures (-15°C to 15°C).
    • Cyclization in dehydrated alcohol under reflux with thioacetamide.
    • Hydrolysis with aqueous sodium hydroxide under reflux.
    • Acidification with hydrochloric acid to precipitate the product.
  • Yields and purity:

    • Yields around 91-92%.
    • Purity (HPLC) approximately 98-99%.
    • Melting points consistent with literature values (e.g., 164-166°C).

This method is exemplified in the synthesis of related compounds such as 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, which shares mechanistic similarities with the target compound's preparation.

Oxidation of Hydroxymethyl-Thiazoles to Formyl-Thiazoles

Another approach involves oxidation of 4-hydroxymethyl-thiazole derivatives to the corresponding 4-formyl-thiazoles using selective oxidizing agents.

  • Example:

    • Starting from 4-methyl-5-hydroxymethyl-thiazole, oxidation is performed using TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and sodium hypochlorite in the presence of potassium bromide at low temperatures (0-2°C).
    • The reaction is carried out in a biphasic system with dichloromethane and aqueous sodium bicarbonate.
  • Work-up:

    • Organic layer separation, washing with alkaline and brine solutions.
    • Drying over sodium sulfate and concentration under reduced pressure.
  • Outcome:

    • High purity product (97-98% by HPLC).
    • Yields typically in the range of 70-75%.
    • This method provides a mild and selective oxidation route to the aldehyde functionality without overoxidation to carboxylic acids.

Multi-step Synthesis via Ester Intermediates and Hydrolysis

A multi-step synthetic route involves:

  • Preparation of thiazole carboxylic acid esters via palladium-catalyzed coupling reactions or other aromatic substitutions.
  • Subsequent hydrolysis of the ester to the carboxylic acid.
  • Introduction of the formyl group via controlled oxidation or formylation reactions.

This approach is often used in complex thiazole derivatives synthesis such as febuxostat analogs, where environmental and operational factors are considered due to the use of reagents like polyphosphoric acid (PPA) and hexamethylenetetramine (HMTA).

  • Environmental concerns:
    • Use of PPA leads to phosphorus-containing wastewater and high viscosity, complicating stirring and handling.
    • Alternative greener methods are under investigation to reduce environmental impact.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Yield (%) Purity (HPLC %) Advantages Disadvantages
Chlorination + Thioacetamide Cyclization + Hydrolysis Sulfuryl chloride (-15°C to 15°C), thioacetamide reflux, NaOH hydrolysis 91-92 98-99 High yield, straightforward steps Requires low temperature control
TEMPO/NaOCl Oxidation of Hydroxymethyl-Thiazole TEMPO, NaOCl, KBr, 0-2°C, biphasic system 70-75 97-98 Mild, selective oxidation Moderate yield, multiple wash steps
Ester Intermediate Synthesis + Hydrolysis + Formylation Pd/C catalysis, PPA, HMTA, NaOH hydrolysis Variable High Versatile for complex derivatives Environmental concerns, viscous media

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: 4-Carboxy-2-phenyl-1,3-thiazole-5-carboxylic acid.

    Reduction: 4-Hydroxymethyl-2-phenyl-1,3-thiazole-5-carboxylic acid.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in hydrogen bonding and other interactions, while the thiazole ring can engage in π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid 4-formyl, 2-phenyl, 5-carboxylic acid C₁₁H₇NO₃S 233.25* Hypothesized reactivity due to formyl group -
Febuxostat () 4-methyl, 2-(3-cyano-4-isobutoxyphenyl) C₁₆H₁₆N₂O₃S 316.38 Xanthine oxidase inhibitor (gout treatment)
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid () 4-methyl, 2-phenyl, 5-carboxylic acid C₁₁H₈NO₂S 218.25 Synthetic intermediate
2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid () 4-methyl, 2-benzyl, 5-carboxylic acid C₁₂H₁₁NO₂S 233.29 Potential bioactive scaffold

Note: *Molecular weight calculated based on formula.

Key Observations :

  • Formyl vs. Methyl at Position 4 : The formyl group in the target compound introduces greater electron-withdrawing effects compared to the methyl group in Febuxostat and ’s compound. This could enhance electrophilic reactivity, favoring nucleophilic addition or condensation reactions .
  • Phenyl vs. Substituted Phenyl at Position 2: Febuxostat’s 3-cyano-4-isobutoxyphenyl group enhances hydrophobic interactions and hydrogen bonding in xanthine oxidase inhibition. The unsubstituted phenyl group in the target compound may reduce steric hindrance but limit specific binding interactions .
  • Carboxylic Acid at Position 5 : Common to all compared compounds, this group facilitates salt formation, solubility in polar solvents, and hydrogen bonding in biological systems .

Table 2: Comparative Bioactivity of Thiazole Derivatives

Compound Type Biological Activity Mechanism/Findings References
Febuxostat analogs () Xanthine oxidase inhibition (IC₅₀ ~1–10 μM) Methylenamino spacer improves binding vs. direct phenyl linkage in Febuxostat
4-Methyl-2-phenyl derivative () Unspecified bioactivity Used as a synthetic intermediate for complex molecules
Fluorophenyl-containing thiazoles () Structural stability Fluorine enhances metabolic stability and lipophilicity
Sydnonyl derivatives () Anti-inflammatory potential Sydnonyl groups linked to nitric oxide release

Key Insights :

  • The formyl group in the target compound may confer unique reactivity for forming Schiff bases or coordinating metal ions, expanding its utility in drug design or catalysis.
  • Lack of fluorine substituents (cf.
  • Compared to Febuxostat, the absence of a cyano group and isobutoxy chain may reduce xanthine oxidase affinity but simplify synthesis .

Physicochemical Properties

Table 3: Calculated Physicochemical Parameters

Compound Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Rotatable Bonds
This compound 2 (COOH, formyl*) 5 ~100 3
2-Isopropoxy-4-methyl analog () 1 5 87.7 3
4-Methyl-2-phenyl analog () 1 3 63.3 2

Note: *Formyl group acts as a weak hydrogen bond acceptor.

Implications :

  • Higher polar surface area (~100 Ų) suggests moderate membrane permeability, suitable for extracellular targets.

Biological Activity

4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H9N1O3SC_{11}H_{9}N_{1}O_{3}S with a molecular weight of approximately 233.24 g/mol. The compound features a thiazole ring, an aldehyde functional group, and a carboxylic acid group, which contribute to its reactivity and biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains. In particular, studies have shown that compounds with thiazole structures can inhibit the growth of Gram-positive bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Thiazole derivatives are known to possess cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that derivatives of thiazole showed promising results against human glioblastoma and melanoma cells . The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring can enhance the compound's anticancer activity .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The formyl group may participate in hydrogen bonding, while the thiazole ring can engage in π-π stacking interactions . These interactions are crucial for the compound's ability to modulate biological pathways.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acidC11H9NO2SC_{11}H_{9}NO_{2}SContains a methyl group instead of an aldehyde.
2-Amino-4-(phenylthio)-thiazoleC10H8N2SC_{10}H_{8}N_{2}SContains an amino group; lacks carboxylic acid.
5-Thiazolecarboxylic acidC6H5NO2SC_{6}H_{5}NO_{2}SSimpler structure; does not have an aldehyde group.

The unique combination of functional groups in this compound enhances its reactivity and potential biological activity compared to similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : Research conducted on various thiazole derivatives demonstrated that 4-formyl-2-phenyl derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli strains .
  • Anticancer Evaluation : In vitro studies indicated that compounds derived from thiazoles showed IC50 values in the low micromolar range against cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma), suggesting significant cytotoxic potential .
  • Mechanistic Insights : Molecular docking studies have revealed potential binding sites for this compound on target proteins involved in cancer progression, providing insights into its mechanism of action .

Q & A

Q. What synthetic strategies are effective for preparing 4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid?

The synthesis typically involves condensation reactions between a formyl-containing precursor and a thiazole intermediate. For example:

  • Step 1 : Synthesize the thiazole core via Hantzsch thiazole synthesis using thiourea, α-haloketones, or α-bromoesters.
  • Step 2 : Introduce the formyl group through Vilsmeier-Haack formylation or oxidative methods. A reflux in acetic acid with sodium acetate (as a catalyst) is commonly used to stabilize reactive intermediates .
  • Step 3 : Hydrolyze ester groups (if present) to the carboxylic acid using acidic (HCl) or basic (NaOH) conditions, as demonstrated in analogous methyl-substituted thiazoles .

Q. Key Reaction Table :

PrecursorReagents/ConditionsProductYieldReference
Ethyl thiazole-5-carboxylate6M HCl, refluxCarboxylic acid derivative85–90%

Q. How can spectroscopic methods confirm the structure of this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify the formyl proton (δ ~9.8–10.2 ppm) and carboxylic acid carbon (δ ~165–170 ppm). The thiazole ring protons appear as distinct doublets (δ 7.5–8.5 ppm) .
  • FTIR : Look for carbonyl stretches (C=O) at ~1700 cm1^{-1} (carboxylic acid) and ~1680 cm1^{-1} (formyl group) .
  • Mass Spectrometry : ESI-MS or HRMS can confirm the molecular ion peak (e.g., calculated for C11_{11}H7_7NO3_3S: 233.02 g/mol) .

Q. What purification techniques are optimal for isolating this compound?

  • Recrystallization : Use acetic acid or ethanol/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:3 to 1:1) for polar impurities .

Advanced Research Questions

Q. How can the formyl group be selectively modified without affecting the carboxylic acid?

  • Schiff Base Formation : React the formyl group with primary amines (e.g., aniline) under mild acidic conditions (pH 4–5, acetic acid/sodium acetate buffer). The carboxylic acid remains protonated and unreactive .
  • Protection Strategies : Temporarily esterify the carboxylic acid (e.g., methyl ester using SOCl2_2/MeOH) to prevent interference during formyl modifications .

Q. How can computational modeling predict reactivity or biological interactions?

  • DFT Calculations : Optimize the molecular geometry to evaluate electron density at the formyl and carboxylic acid groups, predicting nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The formyl group may form hydrogen bonds with active-site residues .

Q. How can structural ambiguities (e.g., substituent positions) be resolved experimentally?

  • X-ray Crystallography : Determine the crystal structure to confirm the positions of the formyl, phenyl, and carboxylic acid groups. This is critical for resolving regiochemical conflicts .
  • 2D NMR (COSY, NOESY) : Correlate proton-proton spatial relationships to validate the thiazole ring substitution pattern .

Q. What strategies mitigate steric hindrance during coupling reactions involving the formyl group?

  • Use Bulky Reagents : Employ tert-butyl esters to protect the carboxylic acid, reducing steric bulk near the formyl group during coupling .
  • Microwave-Assisted Synthesis : Enhance reaction efficiency under controlled temperature/pressure to overcome kinetic barriers .

Q. Are there documented contradictions in spectral data for similar thiazole derivatives?

Yes. For example:

  • NMR Shifts : Methyl-substituted analogs (e.g., 4-methyl-2-phenyl derivatives) show upfield shifts for the thiazole protons compared to formyl analogs due to electronic effects .
  • Resolution : Cross-validate using high-field NMR (≥500 MHz) and spiking experiments with authentic standards .

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